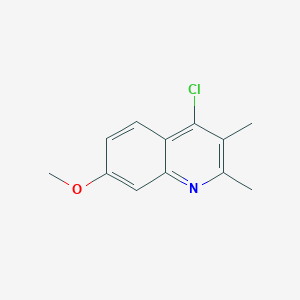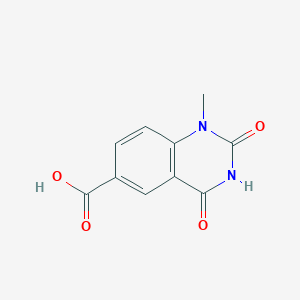
7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. The presence of a fluorine atom and a pyrrolidine ring in its structure enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Pyrrolidine Introduction: The pyrrolidine ring is introduced via nucleophilic substitution, where a suitable leaving group on the isoquinoline ring is replaced by pyrrolidine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroisoquinoline ring to a fully saturated isoquinoline ring.
Substitution: The fluorine atom and the pyrrolidine ring can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
科学的研究の応用
7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Pharmacology: The compound is used in the development of drugs targeting neurological disorders.
Chemical Biology: It serves as a probe to study biological pathways involving isoquinoline derivatives.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in the body. The fluorine atom enhances its binding affinity to these targets, while the pyrrolidine ring increases its lipophilicity, allowing it to cross biological membranes more easily. The compound may act on neurotransmitter receptors or enzymes involved in neurological pathways, modulating their activity and leading to therapeutic effects.
類似化合物との比較
7-Fluoro-4-quinolone: Another fluorinated compound with a similar structure but different biological activity.
4-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the pyrrolidine ring, affecting its stability and activity.
Uniqueness: 7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combined presence of the fluorine atom and the pyrrolidine ring, which confer enhanced stability, lipophilicity, and biological activity compared to its analogs.
特性
分子式 |
C13H17FN2 |
|---|---|
分子量 |
220.29 g/mol |
IUPAC名 |
7-fluoro-4-pyrrolidin-1-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H17FN2/c14-11-3-4-12-10(7-11)8-15-9-13(12)16-5-1-2-6-16/h3-4,7,13,15H,1-2,5-6,8-9H2 |
InChIキー |
PDHAFTLCFZNHND-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2CNCC3=C2C=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11881216.png)




![(1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol](/img/structure/B11881236.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11881239.png)

![5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11881245.png)




